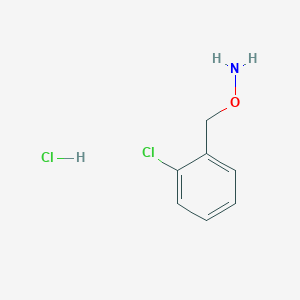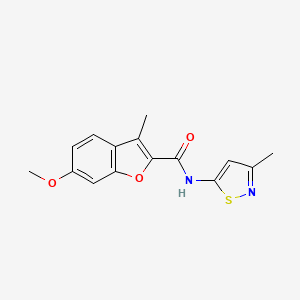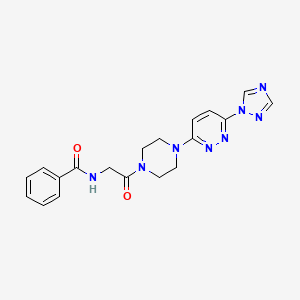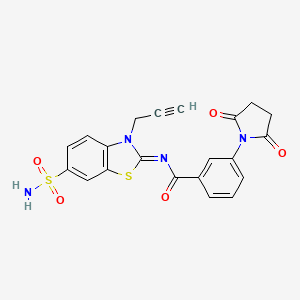
O-(2-Chlorobenzyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Chlorobenzyl)hydroxylamine hydrochloride, with the CAS number 5555-48-6, is used as an intermediate in the production of pharmaceuticals, pesticides, and antibacterial agents . It has a molecular formula of C7H9Cl2NO and a molar mass of 194.06 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group and a hydroxylamine group attached to a methyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 145-148°C .Aplicaciones Científicas De Investigación
Photosystem II-Mediated Oxidation Inhibition
Research by Radmer and Ollinger (1982) found that hydroxylamine, including derivatives like O-(2-Chlorobenzyl)hydroxylamine hydrochloride, can act as competitive inhibitors of photosystem II-mediated water oxidation in chloroplasts. This has implications for understanding the detailed mechanisms of photosynthesis and potentially for developing photosynthesis-inhibiting agents (Radmer & Ollinger, 1982).
Synthesis of Aza-Aromatic Hydroxylamine-O-Sulfonates
Sączewski et al. (2011) utilized hydroxylamine-O-sulfonic acid (HOSA), related to this compound, for nucleophilic amination of chloropyrimidines and chloroquinolines. This research contributes to the field of organic synthesis, particularly in creating heteroaromatic compounds with potential pharmaceutical applications (Sączewski et al., 2011).
Enhancing Pollutant Degradation
Li et al. (2021) studied the role of hydroxylamine hydrochloride, a compound similar to this compound, in enhancing the degradation of pollutants. Their research indicates its effectiveness in accelerating pollutant degradation in Fenton and Fenton-like systems, essential for environmental remediation techniques (Li et al., 2021).
Ultrasound Irradiation in Organic Synthesis
Li et al. (2006) demonstrated the use of hydroxylamine hydrochloride for the synthesis of oximes under ultrasound irradiation, suggesting potential applications for this compound in similar processes. This method offers advantages like milder conditions and shorter reaction times (Li et al., 2006).
Application in Determining Carbonyl-Containing Compounds
Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining carbonyl-containing compounds. This application is crucial for analytical chemistry, particularly in identifying various aldehydes, ketones, and acids in different matrices (Cancilla & Que Hee, 1992).
Synthesis of Isoxazoles and Other Compounds
Kurihara et al. (1976) researched the reaction of hydroxylamine hydrochloride with various compounds, leading to the synthesis of isoxazoles and other derivatives. This study contributes to the field of heterocyclic chemistry, offering pathways for creating novel organic compounds (Kurihara et al., 1976).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKABCYIDGALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)

![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)

![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)
![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)